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Compound of Interest

Compound Name:
Tetrahydro-4-methylene-2-octyl-5-

oxo-3-furancarboxylic acid

Cat. No.: B1662229 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on managing the toxicities associated with C75, a

potent fatty acid synthase (FAS) inhibitor, in preclinical studies. The information is presented in

a question-and-answer format to directly address common issues and troubleshooting

scenarios encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is C75 and what is its primary mechanism of action?

C75 is a synthetic small molecule that acts as an irreversible inhibitor of fatty acid synthase

(FAS), a key enzyme in the de novo biosynthesis of fatty acids. By blocking FAS, C75 disrupts

cellular lipid metabolism. Additionally, C75 is known to be converted to C75-CoA within cells,

which then inhibits carnitine palmitoyltransferase-1 (CPT-1), a critical enzyme in fatty acid

oxidation.[1][2] This dual action on lipid metabolism pathways contributes to its biological

effects.

Q2: What are the most common toxicities observed with C75 in preclinical models?

The most prominent and dose-limiting toxicity of C75 in preclinical studies is significant

anorexia (loss of appetite) and subsequent weight loss.[3][4][5] This effect is primarily mediated

by its action on the central nervous system, specifically the hypothalamus. Intraperitoneal (i.p.)
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administration of C75 has also been associated with visceral illness, which may contribute to

conditioned taste aversion.[6]

Q3: Are there any known LD50 values for C75?

Specific LD50 values for C75 are not readily available in the public domain. Toxicity studies

have often focused on dose-dependent pharmacological effects rather than determining a

median lethal dose. For instance, studies in mice have used doses up to 30 mg/kg (i.p.) which

resulted in significant reductions in motor activity, hypothermia, and profound anorexia.[6]

Q4: What are the known effects of C75 on major organs?

While the primary toxicity relates to the central nervous system's control of appetite, any

compound undergoing preclinical evaluation requires assessment for potential organ damage.

Researchers should monitor for signs of liver and kidney toxicity. Although specific

histopathological findings for C75 are not extensively detailed in available literature, general

markers of hepatotoxicity and nephrotoxicity should be assessed.

Troubleshooting Guide
Issue 1: Severe Anorexia and Rapid Weight Loss in Study Animals

Problem: Animals treated with C75 are exhibiting a dramatic reduction in food intake and a

rapid decline in body weight, compromising their health and the integrity of the study.

Possible Cause: This is a known on-target effect of C75, mediated through its action on

hypothalamic signaling pathways that regulate appetite. C75 inhibits AMP-activated protein

kinase (AMPK) in the hypothalamus, which in turn suppresses the expression of orexigenic

(appetite-stimulating) neuropeptides like Neuropeptide Y (NPY) and Agouti-related protein

(AgRP) and increases the expression of anorexigenic (appetite-suppressing) neuropeptides

such as pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript

(CART).[3][4][7][8][9]

Management Strategies:

Dose Adjustment: Titrate the dose of C75 to find a therapeutic window that minimizes

anorexia while maintaining the desired pharmacological effect.
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Supportive Care: Provide highly palatable and energy-dense supplemental nutrition to

encourage intake.

Pharmacological Intervention: Co-administration of an AMPK activator, such as AICAR,

has been shown to reverse C75-induced anorexia in preclinical models.[3] Similarly,

intracerebroventricular administration of ghrelin can counteract the anorectic effects of

C75.[7]

Monitoring: Implement rigorous daily monitoring of food and water intake, body weight,

and overall clinical condition. Establish clear humane endpoints for weight loss.

Issue 2: Conditioned Taste Aversion

Problem: Animals show a reluctance to consume the vehicle or diet mixed with C75,

suggesting the development of a conditioned taste aversion (CTA).

Possible Cause: Intraperitoneal administration of C75 can induce visceral malaise or illness.

[6] Animals may associate this negative feeling with the taste or smell of the administered

substance or the accompanying diet, leading to avoidance.

Management Strategies:

Route of Administration: If experimentally feasible, consider alternative routes of

administration, such as intracerebroventricular (i.c.v.) injection, which has been shown to

induce anorexia without the accompanying visceral illness.

Protocol for CTA Assessment: To confirm CTA, a standard two-bottle choice protocol can

be implemented where animals have access to both the C75-paired solution/food and a

neutral alternative.

Masking the Taste: If oral administration is necessary, attempt to mask the taste of C75 in

a highly palatable vehicle.

Issue 3: Potential for Off-Target Organ Toxicity

Problem: Concern about potential damage to organs such as the liver and kidneys, which

are common sites of drug-induced toxicity.
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Possible Cause: While the primary toxicity of C75 is centrally mediated, its metabolic effects

could potentially impact peripheral organs.

Management Strategies:

Biochemical Monitoring: Regularly collect blood samples to analyze key biomarkers of

liver and kidney function.

Histopathological Examination: At the end of the study, perform a thorough

histopathological analysis of major organs, particularly the liver and kidneys, to identify

any cellular damage, inflammation, or other abnormalities.

Data on C75 Toxicity
Table 1: Dose-Dependent Effects of C75 on Food Intake and Body Weight in Mice

Dose
(mg/kg, i.p.)

Route Species
Effect on
Food Intake

Effect on
Body
Weight

Reference

10 i.p. Mouse
Significant

reduction

Significant

reduction
[10]

30 i.p. Mouse

Profound,

dose-

dependent

inhibition

Significant

loss
[6]

Table 2: Biochemical Markers for Monitoring C75-Induced Organ Toxicity

Organ Primary Markers Secondary Markers

Liver

Alanine Aminotransferase

(ALT), Aspartate

Aminotransferase (AST)

Alkaline Phosphatase (ALP),

Total Bilirubin

Kidney
Blood Urea Nitrogen (BUN),

Serum Creatinine

Cystatin C, Kidney Injury

Molecule-1 (KIM-1), Clusterin
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Experimental Protocols
Protocol 1: Monitoring Anorexia and Body Weight

Acclimation: Acclimate animals to individual housing and the specific diet for at least 3 days

prior to the start of the experiment.

Baseline Measurement: For 3 consecutive days before C75 administration, measure and

record daily food intake, water consumption, and body weight for each animal to establish a

stable baseline.

C75 Administration: Administer C75 at the desired dose and route.

Post-Treatment Monitoring: Continue to measure and record daily food intake, water

consumption, and body weight at the same time each day for the duration of the study.

Data Analysis: Express daily food intake and body weight as a percentage of the baseline

measurements to normalize the data and allow for comparison between treatment groups.

Protocol 2: Assessment of Conditioned Taste Aversion (CTA)

Water Deprivation Schedule: Place animals on a restricted water access schedule to

motivate drinking during the test sessions.

Habituation: For 2 days, present animals with two bottles of water for a short period (e.g., 30

minutes) to accustom them to the two-bottle setup.

Conditioning Day: Replace one of the water bottles with a novel flavored solution (e.g.,

saccharin). Immediately after the drinking session, administer C75 (i.p.). Control animals

receive a vehicle injection.

Test Day: Two days after conditioning, present the animals with a choice between the

flavored solution and plain water.

Data Analysis: Measure the volume of each liquid consumed. A significant decrease in the

preference for the flavored solution in the C75-treated group compared to the control group

indicates the development of CTA.
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Protocol 3: Evaluation of Biochemical Markers of Toxicity

Blood Collection: At predetermined time points during the study and at the terminal endpoint,

collect blood samples from the animals via appropriate methods (e.g., retro-orbital sinus,

cardiac puncture).

Serum/Plasma Preparation: Process the blood to obtain serum or plasma.

Analysis: Use commercially available assay kits or a clinical chemistry analyzer to quantify

the levels of the biochemical markers listed in Table 2.

Data Analysis: Compare the levels of the markers in the C75-treated groups to the vehicle-

treated control group. Statistically significant elevations may indicate organ damage.

Protocol 4: Histopathological Examination

Tissue Collection: At the termination of the study, humanely euthanize the animals and

perform a necropsy. Collect major organs, with a focus on the liver and kidneys.

Fixation: Fix the tissues in 10% neutral buffered formalin.

Processing and Staining: Process the fixed tissues, embed them in paraffin, section them,

and stain with hematoxylin and eosin (H&E).

Microscopic Examination: A qualified pathologist should examine the stained tissue sections

under a microscope to identify any histopathological changes, such as necrosis,

inflammation, degeneration, or fibrosis.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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